6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride

Positional isomerism Carboxylic acid anchor point Synthetic building block

6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride (CAS 1269052-79-0) is a bicyclic heterocyclic building block consisting of fused imidazole and thiazole rings with a carboxylic acid functionality at the 3-position, supplied as the hydrochloride salt. The free base (CAS 933707-83-6) has a molecular formula of C₇H₆N₂O₂S and molecular weight of 182.20 g/mol, while the hydrochloride salt (C₇H₇ClN₂O₂S) adds 36.46 Da (MW 218.66 g/mol) and converts the compound to a solid form with enhanced aqueous handling properties.

Molecular Formula C7H7ClN2O2S
Molecular Weight 218.66 g/mol
CAS No. 1269052-79-0
Cat. No. B1420809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride
CAS1269052-79-0
Molecular FormulaC7H7ClN2O2S
Molecular Weight218.66 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CSC2=N1)C(=O)O.Cl
InChIInChI=1S/C7H6N2O2S.ClH/c1-4-2-9-5(6(10)11)3-12-7(9)8-4;/h2-3H,1H3,(H,10,11);1H
InChIKeyWURASFZEWMWKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic Acid Hydrochloride (CAS 1269052-79-0): A Positionally Defined Imidazothiazole Building Block


6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride (CAS 1269052-79-0) is a bicyclic heterocyclic building block consisting of fused imidazole and thiazole rings with a carboxylic acid functionality at the 3-position, supplied as the hydrochloride salt [1]. The free base (CAS 933707-83-6) has a molecular formula of C₇H₆N₂O₂S and molecular weight of 182.20 g/mol, while the hydrochloride salt (C₇H₇ClN₂O₂S) adds 36.46 Da (MW 218.66 g/mol) and converts the compound to a solid form with enhanced aqueous handling properties . The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to modulate kinase activity, antimicrobial targets, and neuronal receptors [2]. The 6-methyl substituent and 3-carboxylic acid anchor point define the compound's substitution vector for downstream amide coupling or heterocycle elaboration, distinguishing it from its 5-carboxylic acid positional isomer [3].

Why Generic Imidazothiazole Substitution Fails: The Critical Role of 3-Position Carboxylic Acid Anchor Point and Salt Form Selection for 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic Acid Hydrochloride


Substitution with a positional isomer—specifically 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 77628-51-4)—produces a fundamentally different chemical entity with altered electronic distribution and hydrogen-bonding geometry . The 3-carboxylic acid is conjugated with the thiazole sulfur via the C3-C9a bond, whereas the 5-carboxylic acid is attached to the imidazole ring at C5; this difference dictates divergent reactivity in amide coupling and metal-catalyzed cross-coupling reactions [1]. Furthermore, the hydrochloride salt form (CAS 1269052-79-0) provides a defined stoichiometric solid with a reported LogP of 1.43, compared with the free acid XLogP3-AA of 2.1, indicating meaningful differences in solubility and partitioning behavior that impact both synthetic handling and biological assay conditions . Selecting the unsubstituted imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 479028-73-4) removes the 6-methyl group, eliminating both the steric and electronic influence of the methyl substituent on downstream derivatization and target engagement . These specific structural features require explicit experimental validation; therefore, any substitution must be justified by controlled comparative data rather than assumed scaffold equivalence.

Quantitative Differentiation Evidence for 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic Acid Hydrochloride: Comparator-Based Selection Rationale


Positional Isomer Discrimination: 3-Carboxylic Acid vs. 5-Carboxylic Acid Anchor Point on the Imidazothiazole Core

The target compound bears the carboxylic acid at C3 of the imidazo[2,1-b]thiazole core, directly attached to the thiazole ring. In contrast, the 5-carboxylic acid isomer (CAS 77628-51-4) places the carboxylic acid on the imidazole ring at C5 . The computed topological polar surface area (TPSA) for the 3-isomer free base is 82.8 Ų, while the 5-isomer (ethyl ester form) shows distinct conformational and electronic profiles reflected in differential dopamine D1A and D1B receptor affinity (EC₅₀ = 0.0488 nM and 0.0516 nM, respectively), demonstrating that the position of the carboxyl anchor fundamentally alters molecular recognition [1]. No equivalent receptor binding data are available for the 3-isomer, precluding a quantitative potency comparison; however, the TPSA and LogP divergence directly predicts differential permeability and solubility [2].

Positional isomerism Carboxylic acid anchor point Synthetic building block Regioselective coupling

Salt Form Advantage: Hydrochloride Salt Solubility and LogP Differentiation Compared to the Free Acid

The hydrochloride salt (CAS 1269052-79-0) is supplied as a solid with a vendor-reported LogP of 1.43, while the free acid (CAS 933707-83-6) has a computed XLogP3-AA of 2.1 . The LogP differential of approximately 0.67 log units corresponds to a roughly 4.7-fold difference in octanol-water partition coefficient, indicating that the hydrochloride salt is substantially more hydrophilic, which is expected to translate into higher aqueous solubility and more predictable dissolution behavior in biological assay buffers . Additionally, the hydrochloride salt provides a precisely defined stoichiometric solid (1:1 salt) with a molecular weight of 218.66 g/mol that can be weighed accurately for solution preparation, whereas the free acid (MW 182.20 g/mol) is reported as a solid but without verified crystallinity or hygroscopicity data [1].

Salt selection Solubility enhancement LogP Solid-state handling

6-Methyl Substituent Electronic and Steric Contribution Compared to Unsubstituted Parent Imidazo[2,1-b]thiazole-3-carboxylic Acid

The 6-methyl substituent distinguishes the target compound from the unsubstituted imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 479028-73-4, MW 168.17 g/mol) and the 6-phenyl analog (CAS 925437-84-9). The methyl group contributes a modest positive inductive effect (σₘ ≈ −0.07) that modestly increases electron density on the imidazole ring compared to the unsubstituted parent, while also occupying a steric volume defined by a Taft Es value of 0.00 (reference) versus −0.08 for hydrogen . The 6-methyl group has been exploited as a synthetic diversification point: in the 5-carbohydrazide analog series, the 6-methyl substituent was retained during elaboration to yield antiproliferative agents against MCF-7 breast cancer cells with IC₅₀ values of 8.38–11.67 µM, compared to sorafenib (IC₅₀ = 7.55 µM) [1]. Although direct activity data for the 3-carboxylic acid with vs. without the 6-methyl group are not available, the well-precedented use of the 6-methylimidazo[2,1-b]thiazole core in kinase-targeted patent families (e.g., US8551963B2) establishes the methyl group as a pharmacophoric element that cannot be assumed redundant [2].

Methyl substituent effect Structure-activity relationship Steric parameter Synthetic handle

Supplier-Quality Benchmarking: Defined Purity Specifications and Catalog Availability vs. Custom Synthesis Alternatives

The target hydrochloride salt is available as a catalog stock item from multiple reputable building block suppliers with defined purity specifications and transparent pricing. Hit2Lead offers the compound at 95% purity with available quantities from 250 mg ($133) to 10 g ($1,681), while Combi-Blocks lists the same compound (Catalog HF-2950) at 95% purity . LeYan supplies the free acid at 98% purity with catalog listing for 1 g to 25 g scales . In contrast, the 5-carboxylic acid positional isomer (CAS 77628-51-4) is less widely stocked, with ChemicalBook listing a 250 mg unit at ¥906 (~$125) from a single supplier . For the unsubstituted imidazo[2,1-b]thiazole-3-carboxylic acid parent (CAS 479028-73-4), catalog availability is even more limited, often requiring custom synthesis . The dual CAS registration (free acid 933707-83-6; HCl salt 1269052-79-0) also provides procurement flexibility, allowing users to select the salt form optimal for their specific reaction conditions.

Purity specification Supplier comparison Milligram-to-gram scale Catalog availability

Recommended Application Scenarios for 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic Acid Hydrochloride Based on Structural and Supply Chain Evidence


Kinase-Focused Medicinal Chemistry Requiring a 3-Carboxylic Acid Anchor for Amide Library Synthesis

The imidazo[2,1-b]thiazole scaffold has been extensively patented for kinase inhibition, particularly in the Ambit Biosciences portfolio (US8551963B2) [1]. The 3-carboxylic acid position provides a vector for amide coupling that is geometrically distinct from the 5-position, enabling exploration of chemical space inaccessible to the 5-carboxylic acid isomer [2]. The hydrochloride salt form, with a LogP of 1.43 and solid-state handling properties, facilitates solution-phase amide coupling in polar aprotic solvents (e.g., DMF, DMSO) with standard coupling reagents such as HATU or EDCI . The defined purity (95%+) and multi-gram catalog availability support library synthesis at scales from 250 mg to 10 g without requiring in-house resynthesis of the core .

Antimicrobial Agent Development Leveraging the 6-Methylimidazothiazole Pharmacophore

Derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have demonstrated antimicrobial activity against Staphylococcus epidermidis ATCC 12228 with MIC values of 19.5–39 µg/mL [3]. While comparable data for the 3-carboxylic acid series are not yet published, the structural precedent establishes the 6-methylimidazothiazole core as a valid antimicrobial pharmacophore [3]. The 3-carboxylic acid hydrochloride provides an alternative derivatization handle—amide formation rather than hydrazide condensation—that may yield analogs with differentiated resistance profiles and target selectivity. Procurement of this building block enables systematic exploration of the 3-position structure-activity relationship in antimicrobial discovery programs.

Dopamine Receptor Ligand Design Using Positionally Defined Imidazothiazole Scaffolds

The 5-carboxylic acid ethyl ester of 6-methylimidazo[2,1-b]thiazole exhibits potent dopamine D1A and D1B receptor modulation with EC₅₀ values of 0.0488 nM and 0.0516 nM, respectively, demonstrating the scaffold's capacity to engage GPCR targets with high affinity [4]. The 3-carboxylic acid hydrochloride, while lacking direct receptor data, provides the same core scaffold with a different substitution vector, enabling the exploration of orthologous chemical space around the dopamine receptor binding pocket. For neuroscience-focused programs, procurement of the 3-isomer as a comparator to the 5-isomer is warranted when the goal is to map the geometric requirements for receptor engagement [4].

Antiproliferative Agent Synthesis Targeting MCF-7 Breast Cancer via VEGFR-2 Inhibition

Analogs of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have shown antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ 8.38–11.67 µM) and VEGFR-2 inhibition (IC₅₀ = 0.33 µM for the most potent analog vs. sorafenib IC₅₀ = 0.09 µM) [5]. The 3-carboxylic acid hydrochloride serves as a precursor for analogous amide-based analogs at the 3-position, allowing systematic investigation of whether the carboxyl anchor position influences VEGFR-2 selectivity and cellular potency. The commercial availability of the hydrochloride salt at defined purity accelerates the synthesis of focused libraries for oncology target validation .

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